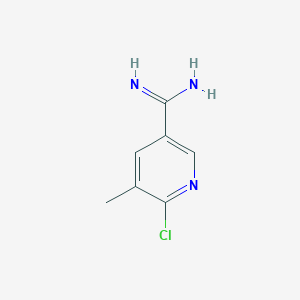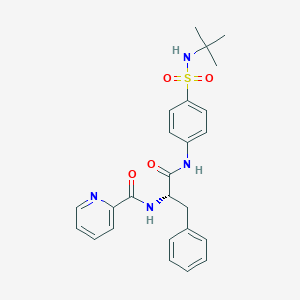
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)picolinamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)picolinamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the sulfonamide group.
Amination Reaction:
Formation of the Amide Bond: The final step involves the coupling of the amino group with picolinic acid to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions could target the sulfonamide group or the amide bond.
Substitution: Substitution reactions may occur at the phenyl rings or the picolinamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)picolinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its sulfonamide group is known to interact with biological targets, making it a candidate for drug development.
Medicine
Medically, compounds with sulfonamide groups have been used as antibacterial agents. This compound may be explored for its potential antibacterial, antifungal, or antiviral properties.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)picolinamide would likely involve its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the synthesis of folic acid in bacteria. This inhibition can lead to the antibacterial effects observed with sulfonamide compounds.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Uniqueness
(S)-N-(1-((4-(N-(tert-Butyl)sulfamoyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)picolinamide is unique due to its specific structure, which includes a picolinamide moiety. This structure may confer unique binding properties and reactivity compared to other sulfonamides, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H28N4O4S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[(2S)-1-[4-(tert-butylsulfamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H28N4O4S/c1-25(2,3)29-34(32,33)20-14-12-19(13-15-20)27-24(31)22(17-18-9-5-4-6-10-18)28-23(30)21-11-7-8-16-26-21/h4-16,22,29H,17H2,1-3H3,(H,27,31)(H,28,30)/t22-/m0/s1 |
InChI Key |
HDVAHCPNCUOURG-QFIPXVFZSA-N |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




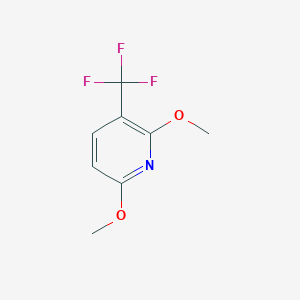
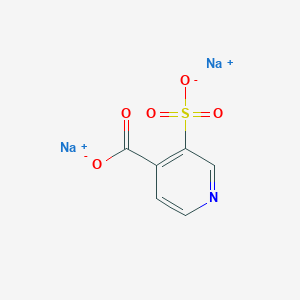
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
![(S)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13114738.png)


![2-Amino-8-ethyl-6-methylpyrido[2,3-d]pyrimidin-4(8H)-one](/img/structure/B13114745.png)
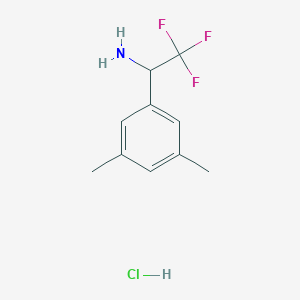
![Ethyl 7-hydroxyfuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B13114753.png)

